4-(2-Isopropylpyrimidin-4-YL)morpholine
Description
Significance of Heterocyclic Compounds in Medicinal Chemistry and Drug Discovery
Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, are fundamental to the field of medicinal chemistry. nih.govresearchgate.netresearchgate.net A vast number of pharmaceuticals owe their therapeutic effects to the presence of heterocyclic rings. These structures are capable of a wide range of interactions with biological macromolecules, such as enzymes and receptors, making them ideal frameworks for drug design. nih.govresearchgate.net The inclusion of heteroatoms like nitrogen, oxygen, and sulfur introduces diverse chemical properties, including hydrogen bonding capabilities, polarity, and specific conformational preferences, which are crucial for molecular recognition and biological function. nih.gov
The Pyrimidine (B1678525) Nucleus as a Privileged Scaffold in Bioactive Molecules
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a cornerstone of life itself, forming the basis of the nucleobases uracil, thymine, and cytosine in RNA and DNA. nih.gov This inherent biological relevance has made the pyrimidine nucleus a "privileged scaffold" in medicinal chemistry. researchgate.netsciengine.com This term denotes a molecular framework that is able to bind to multiple biological targets with high affinity. Pyrimidine derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. nih.govresearchgate.netnih.gov Their ability to act as kinase inhibitors has been particularly well-explored, leading to the development of numerous anticancer agents. nih.gov
The Morpholine (B109124) Moiety as a Versatile Pharmacophore in Drug Design
The morpholine ring is another key player in drug discovery, valued for its favorable physicochemical properties. nih.gov This six-membered heterocycle containing both an ether and a secondary amine function is often incorporated into drug candidates to improve their pharmacological profile. nih.gov The morpholine moiety can enhance aqueous solubility, metabolic stability, and bioavailability. Furthermore, it can participate in crucial hydrogen bonding interactions with biological targets, thereby increasing the potency of a molecule. nih.gov Its presence is a common feature in many approved drugs and investigational compounds, particularly in the realm of kinase inhibitors. nih.govmdpi.com
Contextualizing 4-(2-Isopropylpyrimidin-4-YL)morpholine within Pyrimidine-Morpholine Chemical Space
The hypothetical structure of this compound combines the privileged pyrimidine scaffold with the versatile morpholine pharmacophore. The pyrimidine ring is substituted at the 2-position with an isopropyl group and at the 4-position with a morpholine ring.
Based on the established roles of its components, one could hypothesize that this compound might exhibit biological activity, potentially as a kinase inhibitor. The morpholine moiety could engage in hydrogen bonding with the hinge region of a kinase, a common binding motif for this class of inhibitors. mdpi.com The isopropyl group at the 2-position of the pyrimidine ring would influence the steric and electronic properties of the molecule, potentially contributing to its binding affinity and selectivity for a specific biological target.
Despite these well-founded hypotheses, a thorough search of public scientific databases, including chemical repositories and peer-reviewed literature, did not yield any specific data for this compound. This indicates that the compound is likely not yet synthesized or, if it has been, its properties have not been disclosed in the public domain.
The following table underscores this lack of specific information by highlighting the kind of data that is currently unavailable for this compound, but is essential for a comprehensive scientific evaluation.
Table 1: Unavailable Research Data for this compound
| Data Category | Description of Missing Information |
| Chemical Properties | No experimental or calculated data on properties such as melting point, boiling point, solubility, pKa, or spectral data (NMR, IR, Mass Spectrometry) are publicly available. |
| Synthesis and Characterization | There are no published synthetic routes or characterization data to confirm the structure and purity of the compound. |
| Biological Activity | No studies have been reported on the biological effects of this compound. This includes a lack of data on its potential as a kinase inhibitor or its activity in any other biological assay. |
| Research Findings | No peer-reviewed research articles or patents specifically mentioning or detailing studies on this compound could be located. |
Structure
3D Structure
Properties
IUPAC Name |
4-(2-propan-2-ylpyrimidin-4-yl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-9(2)11-12-4-3-10(13-11)14-5-7-15-8-6-14/h3-4,9H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEKYOPOSQQWPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=N1)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Medicinal Chemistry and Structure Activity Relationship Sar Studies of 4 2 Isopropylpyrimidin 4 Yl Morpholine Analogs
Exploration of the Pyrimidine-Morpholine Scaffold as a Bioactive Framework
The pyrimidine (B1678525) ring is a fundamental building block in nature, forming the core of nucleobases like cytosine, thymine, and uracil. researchgate.net In synthetic medicinal chemistry, it is considered a "privileged" structure due to its presence in numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. researchgate.netnih.gov The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, playing a crucial role in molecular interactions with biological targets. researchgate.net
Similarly, the morpholine (B109124) ring is a highly valued scaffold in drug discovery. frontiersin.orgnih.govsci-hub.sesci-hub.se Its inclusion in a molecule can enhance desirable pharmacokinetic properties such as aqueous solubility, metabolic stability, and bioavailability. researchgate.netresearchgate.netnih.gov The morpholine ring's oxygen atom can form hydrogen bonds, while the ring itself, being conformationally flexible, can adapt to the topology of enzyme active sites. frontiersin.orgresearchgate.net The combination of the pyrimidine and morpholine motifs creates a versatile scaffold that has been successfully exploited for the development of potent and selective bioactive compounds. researchgate.netnih.gov This framework has been investigated for various therapeutic applications, demonstrating its significance as a starting point for drug design. nih.govfrontiersin.org
Positional and Substituent Effects on Biological Activity within 4-(2-Isopropylpyrimidin-4-YL)morpholine Derivatives
The biological activity of derivatives based on the this compound scaffold is highly sensitive to the nature and position of various substituents. SAR studies have systematically explored modifications on the pyrimidine ring, the isopropyl group, and the morpholine ring to understand their impact on potency and selectivity.
The substitution pattern on the pyrimidine core is a critical determinant of biological activity.
C2 Position: The C2 position, occupied by the isopropyl group in the parent compound, is a key site for modification. In related scaffolds, replacing the C2 substituent can drastically alter activity. For instance, in a series of thieno[3,2-d]pyrimidine (B1254671) derivatives, the introduction of a hydrazinyl group at C2 led to compounds with potent cytotoxic activities against various cancer cell lines. researchgate.net
C4 Position: The C4 position is where the morpholine ring is attached. Studies on related pyrido[2,3-d]pyrimidinones have shown that introducing different amine-containing side chains at this position can significantly modulate activity against kinases like ZAP-70. mdpi.com In a series of STAT6 inhibitors, a (4-morpholin-4-ylphenyl)amino group at the C2 position and a substituted benzylamino group at the C4 position of a pyrimidine-5-carboxamide core were found to be crucial for potent inhibition. nih.gov The direct attachment of the morpholine via its nitrogen atom to the C4 of the pyrimidine is a common feature in many bioactive molecules.
C5 Position: The C5 position of the pyrimidine ring offers another avenue for optimization. Halogen substitutions at this position, particularly fluorine, have been shown to enhance cytotoxic effects in pyrimidine hybrids. nih.gov In the development of STAT6 inhibitors, the presence of a carboxamide group at the C5 position was a key structural feature for activity. nih.gov
C6 Position: The C6 position can also be modified. In a series of anti-inflammatory morpholinopyrimidine derivatives, the C6 position of the pyrimidine was attached to a piperazine (B1678402) linker, demonstrating that larger substituents can be accommodated at this site to achieve desired biological effects. nih.govscispace.com
Table 1: Summary of Pyrimidine Ring Modifications and Their Reported Biological Effects in Analogous Scaffolds
| Position | Modification | Analogous Scaffold | Resulting Biological Activity | Reference |
|---|---|---|---|---|
| C2 | Hydrazinyl group | Thieno[3,2-d]pyrimidine | Potent cytotoxicity | researchgate.net |
| C4 | Substituted benzylamino | Pyrimidine-5-carboxamide | Potent STAT6 inhibition | nih.gov |
| C5 | Fluorine | Pyrimidine hybrids | Enhanced cytotoxic effects | nih.gov |
| C5 | Carboxamide | Pyrimidine-5-carboxamide | Key for STAT6 inhibition | nih.gov |
| C6 | Piperazine linker | Morpholinopyrimidine | Anti-inflammatory activity | nih.govscispace.com |
The isopropyl group at the C2 position of the pyrimidine ring primarily contributes to the hydrophobic interactions within the binding pocket of a target protein. While specific SAR studies detailing the systematic variation of this group on this compound are not extensively documented in the provided results, general principles of medicinal chemistry suggest its importance. Replacing the isopropyl group with other alkyl or aryl substituents would modulate the steric bulk and electronic properties at this position, thereby influencing binding affinity and selectivity. For example, in a study on pyrazole (B372694) derivatives, a 4-isopropylphenyl group was incorporated, highlighting the use of this moiety in building specific pharmacophores. researchgate.net The optimal size and shape of the substituent at C2 are likely target-dependent.
The morpholine moiety is not merely a solubilizing group; it often plays a direct role in binding to the target protein. nih.gov
Role of the Morpholine Oxygen: The oxygen atom of the morpholine ring is a key hydrogen bond acceptor. Studies on the PI3K inhibitor ZSTK474, which features a related 1,3,5-triazine (B166579) core with two morpholine groups, revealed that replacing one morpholine with a piperazine ring led to a significant drop in activity (36- to >70-fold reduction). nih.gov This highlights the critical role of the morpholine oxygen in binding interactions. nih.gov
Ring Substitutions: The introduction of substituents on the morpholine ring can modulate activity. For instance, SAR studies on various morpholine derivatives have shown that alkyl substitutions at the C3 position can lead to an increase in anticancer activity. e3s-conferences.org Conformationally restricting the morpholine ring, for example by creating bridged structures, can also lead to more potent and selective inhibitors by forcing the moiety into an optimal binding conformation. sci-hub.see3s-conferences.org
Ring Transformations: Replacing the morpholine ring with other heterocyclic systems is a common strategy to probe the SAR. As mentioned, substitution with piperazine was detrimental to activity in ZSTK474 analogs. nih.gov However, N-acetylation of the piperazine restored the inhibitory profile, suggesting that a hydrogen bond accepting feature in this region is crucial. nih.gov Other replacements, such as with 2-aminoethylamine or 3-aminopropanoic acid, also resulted in significantly lower activity, further emphasizing the specific requirements of this binding pocket. nih.gov
Table 2: Effect of Morpholine Ring Modifications on Biological Activity in ZSTK474 Analogs
| Compound | Modification | Target | Change in Activity (IC50) | Reference |
|---|---|---|---|---|
| ZSTK474 | Parent (Morpholine) | PI3Kα | 3.9 nM | nih.gov |
| Analog 2a | Morpholine -> Piperazine | PI3Kα | 140 nM (36-fold decrease) | nih.gov |
| Analog 2b | Morpholine -> N-acetylpiperazine | PI3Kα | 2.9 nM (Activity restored) | nih.gov |
| Analog 6f | Morpholine -> 3-aminopropanoic acid | PI3Kβ | 30-fold lower inhibition | nih.gov |
| Analog 6l | Morpholine -> 2-aminoethylamine | PI3K isoforms | 32-190-fold lower inhibition | nih.gov |
Pharmacophore Identification and Molecular Determinants of Activity
Based on the extensive SAR studies of analogous compounds, a general pharmacophore model for ligands based on the this compound scaffold can be proposed. The key molecular determinants of activity typically include:
Aromatic Heterocyclic Core: The pyrimidine ring serves as a central scaffold, orienting the substituents in a specific 3D arrangement. The ring's nitrogen atoms often act as hydrogen bond acceptors.
Hydrophobic Pocket Interaction: The C2-isopropyl group is a crucial hydrophobic element that likely occupies a corresponding hydrophobic pocket in the target protein's active site. The size and nature of this group are critical for selectivity.
Hydrogen Bond Acceptor: The morpholine oxygen is a key hydrogen bond acceptor, and its interaction with a hydrogen bond donor residue in the active site is often essential for high-affinity binding. frontiersin.orgnih.gov
Nitrogen Atom at Position 1 of Pyrimidine: This nitrogen is a potential hydrogen bond acceptor.
Substituent Vector at C5/C6: Positions C5 and C6 of the pyrimidine ring can be functionalized to introduce additional interaction points, such as hydrogen bond donors/acceptors or further hydrophobic interactions, to enhance potency and selectivity. nih.govnih.gov
Rational Design Principles for Optimizing this compound-Based Ligands
The accumulated SAR data provides a solid foundation for the rational design of new, optimized ligands based on the this compound scaffold. nih.govnih.gov Key principles for optimization include:
Structure-Based Design: When the 3D structure of the target protein is available, molecular docking studies can be used to visualize the binding mode of the lead compound. This allows for the rational design of new analogs with improved complementarity to the active site, for example, by adding groups that form new hydrogen bonds or hydrophobic interactions. scispace.com
Bioisosteric Replacement: The isopropyl group, pyrimidine ring, or morpholine ring can be replaced with known bioisosteres to fine-tune the compound's properties. For example, replacing the isopropyl group with a cyclopropyl (B3062369) or tert-butyl group could modulate lipophilicity and metabolic stability while maintaining hydrophobic interactions.
Scaffold Hopping: The central pyrimidine core could be replaced with other heterocyclic systems (e.g., pyridine, triazine, quinoline) to explore new chemical space and potentially discover novel intellectual property. researchgate.net This approach, however, must preserve the crucial spatial orientation of the key pharmacophoric elements.
Conformational Constraint: Introducing conformational rigidity, for instance by creating bridged morpholines or by incorporating ring systems, can lock the molecule in its bioactive conformation. e3s-conferences.org This can lead to a significant increase in potency and selectivity by reducing the entropic penalty of binding.
Optimization of Physicochemical Properties: Modifications can be made to improve drug-like properties. For example, introducing polar groups can enhance solubility, while blocking sites of metabolism (e.g., by fluorination) can improve metabolic stability and oral bioavailability. sci-hub.sesci-hub.se
By applying these rational design principles, medicinal chemists can systematically modify the this compound scaffold to develop next-generation inhibitors with enhanced therapeutic profiles.
In Vitro Biological Activity and Molecular Target Engagement of 4 2 Isopropylpyrimidin 4 Yl Morpholine Derivatives
Assessment of In Vitro Enzyme Inhibition by Pyrimidine-Morpholine Compounds
The core structure of pyrimidine-morpholine has been a scaffold for developing inhibitors targeting various enzymes critical to cancer progression.
Phosphoinositide 3-Kinase (PI3K) Pathway Inhibitors (e.g., PI3Kα, Akt, mTOR)
The PI3K/Akt/mTOR pathway is a crucial signaling network that regulates cell growth, proliferation, and survival; its dysregulation is a hallmark of many cancers. researchgate.netnih.gov Derivatives of pyrimidine-morpholine have been extensively investigated as inhibitors of this pathway.
Thieno[3,2-d]pyrimidine (B1254671) derivatives containing a morpholine (B109124) moiety have been identified as potent inhibitors of Class I PI3 kinases. nih.gov One notable example, GDC-0941, which features a 4-morpholinyl-thieno[3,2-d]pyrimidine core, is a potent and selective inhibitor of PI3K. nih.gov Further studies have explored 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives, showing good inhibitory activity against PI3Kβ and PI3Kγ isoforms. researchgate.net
In the quest for dual PI3K/mTOR inhibitors, novel 4-morpholine-quinazoline derivatives were synthesized. Compound 17f (2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amine) emerged as a particularly potent candidate, exhibiting strong inhibition of PI3Kα with an IC₅₀ value of 4.2 nM. nih.gov This compound also demonstrated inhibitory activity against other PI3K isoforms (β, γ, δ) and mTOR, suggesting it can significantly disrupt the entire PI3K/Akt/mTOR signaling cascade. nih.gov
Similarly, 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f] researchgate.netnih.govnih.govtriazin-4-yl)morpholine derivatives were designed based on the lead compound PI-103 and showed IC₅₀ values against PI3Kα that were comparable to the lead. nih.gov Furo[2,3-d]pyrimidine derivatives with a piperazinyl linker connected to a morpholine-containing core also showed moderate inhibitory activity against the PI3Kα isoform. nih.gov
| Compound | Target | Inhibitory Activity (IC₅₀) | Source |
|---|---|---|---|
| 17f (2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amine) | PI3Kα | 4.2 nM | nih.gov |
| GDC-0941 | Class I PI3K | Potent Inhibitor | nih.gov |
| Thieno[2,3-d]pyrimidine (B153573) derivatives 29 and 30 | PI3Kβ | 62% and 72% inhibition | researchgate.net |
| Thieno[2,3-d]pyrimidine derivatives 29 and 30 | PI3Kγ | 70% and 84% inhibition | researchgate.net |
Cyclooxygenase (COX) Enzyme Inhibition (e.g., COX-1, COX-2)
Cyclooxygenase (COX) enzymes are involved in inflammation and have been implicated in cancer development. nih.gov While pyrimidine (B1678525) derivatives, in general, have been studied as COX inhibitors, specific data on 4-(2-isopropylpyrimidin-4-yl)morpholine is limited. However, broader studies on related structures provide some context. Certain pyrimidine derivatives, designated L1 and L2 , have demonstrated high selectivity for inhibiting COX-2 over COX-1, with potency comparable to the reference drug meloxicam. nih.govnih.gov These compounds were shown to inhibit COX-2 activity effectively in in vitro assays. nih.gov Other studies on N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, which can incorporate a morpholine moiety, also reported inhibition of both COX-1 and COX-2. nih.gov For instance, 4-Methoxy–N-[2-(N-morpholine)-ethyl]-6-methyl-1H-[pyrrolo[3.4-c]pyridine-1,3(2H)-dione was identified as a potent COX-2 inhibitor. nih.gov
Son of Sevenless Homolog 1 (SOS1) Activation
Son of Sevenless (SOS) is a guanine (B1146940) nucleotide exchange factor that activates the RAS subfamily of small GTPases, playing a key role in cell signaling. wikipedia.org The modulation of SOS1 is a therapeutic strategy for RAS-driven cancers. nih.govnih.gov The available literature primarily focuses on the inhibition of the RAS-SOS1 interaction by small molecules, often with quinazoline (B50416) or dihydropyrido[4,3-d]pyrimidin-7(6H)-one scaffolds. osti.govnih.govnih.gov While some compounds have been found to activate SOS1-mediated nucleotide exchange, these have been based on indole (B1671886) or quinazoline structures. osti.gov There is currently no specific information available in the provided search results detailing the activation of Son of Sevenless Homolog 1 (SOS1) by this compound or its direct derivatives.
Other Identified Enzyme Targets
Beyond the PI3K and COX pathways, research points to other potential enzyme targets for pyrimidine-morpholine derivatives. Some thieno[2,3-d]pyrimidine compounds have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR). researchgate.net The versatility of the morpholine and pyrimidine scaffolds suggests that derivatives could be designed to interact with a range of kinases and other enzymes. researchgate.netnih.gov
In Vitro Antiproliferative and Cytotoxic Activity against Cancer Cell Lines
The enzyme-inhibiting properties of these compounds translate into direct effects on the growth and viability of cancer cells.
Evaluation in Human Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231, MDA-MB-453)
Derivatives of pyrimidine-morpholine have demonstrated significant antiproliferative and cytotoxic activity against a panel of human breast cancer cell lines. These include the hormone-receptor-positive MCF-7 line and the triple-negative MDA-MB-231 and MDA-MB-453 lines. nih.govnih.gov
A series of novel pyrimidine-morpholine hybrids were evaluated for their antiproliferative effects. nih.gov Compound 2g (3-methyl-6-morpholino-1-(4-(trifluoromethyl)benzyl)pyrimidine-2,4(1H,3H)-dione) was identified as a highly potent derivative, with an IC₅₀ value of 19.60 ± 1.13 μM against the MCF-7 cell line. nih.gov Other derivatives in the same series also showed cytotoxic potential. nih.gov
Morpholine-substituted quinazoline derivatives have also been tested, with compound AK-10 showing potent activity against MCF-7 cells with an IC₅₀ of 3.15 ± 0.23 μM. rsc.org Studies on thieno[3,2-d]pyrimidine derivatives containing morpholine also reported strong cytotoxic activities against the MDA-MB-231 cell line. researchgate.net
| Compound/Derivative Series | Cell Line | Cytotoxic Activity (IC₅₀) | Source |
|---|---|---|---|
| 2g (pyrimidine-morpholine hybrid) | MCF-7 | 19.60 ± 1.13 μM | nih.gov |
| 2c (pyrimidine-morpholine hybrid) | MCF-7 | > 100 μM | nih.gov |
| 2e (pyrimidine-morpholine hybrid) | MCF-7 | 41.10 ± 1.87 μM | nih.gov |
| AK-10 (morpholine substituted quinazoline) | MCF-7 | 3.15 ± 0.23 μM | rsc.org |
| AK-3 (morpholine substituted quinazoline) | MCF-7 | 6.44 ± 0.29 μM | rsc.org |
| Synthetic derivative 4b | MDA-MB-231 | 0.4 ± 0.2 μM | nih.gov |
| Synthetic derivative 4m | MDA-MB-231 | 0.5 ± 0.2 μM | nih.gov |
| Synthetic derivative 4l | MCF-7 | 0.2 ± 0 μM | nih.gov |
| Synthetic derivative 9c | MCF-7 | 52.09 µg/mL | nih.gov |
| Synthetic derivative 9c | MDA-MB-453 | 55.89 µg/mL | nih.gov |
Efficacy in Human Colorectal Cancer Cell Lines (e.g., SW480)
A notable area of research has been the evaluation of pyrimidine-morpholine hybrids against human colorectal cancer. In one study, a series of eight novel pyrimidine-morpholine hybrid compounds were synthesized and assessed for their cytotoxic effects on the SW480 human colorectal cancer cell line using the MTT assay. chemrxiv.orgccij-online.org
The results demonstrated that these derivatives possess significant cytotoxic potential. chemrxiv.orgccij-online.org One compound, 3-methyl-6-morpholino-1-(4-(trifluoromethyl)benzyl)pyrimidine-2,4(1H,3H)-dione (referred to as 2g in the study), was identified as the most potent among the series. It exhibited a half-maximal inhibitory concentration (IC₅₀) of 5.10 ± 2.12 μM against the SW480 cell line. chemrxiv.orgccij-online.org This potency was comparable to the standard chemotherapeutic drug 5-Fluorouracil (IC₅₀ = 4.90 ± 0.83 μM) and superior to Cisplatin (IC₅₀ = 16.10 ± 1.10 μM) in the same cell line. chemrxiv.orgccij-online.org The study highlighted that the cytotoxic activity in the SW480 cell line was generally higher than in the MCF-7 breast cancer cell line, suggesting a degree of selectivity. chemrxiv.org
Structure-activity relationship analysis indicated that substitutions on the phenyl ring played a crucial role. Compound 2g, with an electron-withdrawing trifluoromethyl (CF₃) group at the para position, showed the highest efficacy. chemrxiv.org Other electron-withdrawing groups like fluorine, bromine, and nitrile also enhanced the cytotoxic effect, whereas electron-donating groups tended to decrease activity. chemrxiv.org
| Compound | Substitution on Phenyl Ring | IC₅₀ (μM) vs. SW480 Cells | Reference |
|---|---|---|---|
| Compound 2g | 4-CF₃ (electron-withdrawing) | 5.10 ± 2.12 | chemrxiv.orgccij-online.org |
| 5-Fluorouracil (Control) | N/A | 4.90 ± 0.83 | chemrxiv.orgccij-online.org |
| Cisplatin (Control) | N/A | 16.10 ± 1.10 | chemrxiv.orgccij-online.org |
Prostate Cancer Cell Line Studies (e.g., PC-3, 22RV1)
While specific studies on the efficacy of this compound against prostate cancer cell lines such as PC-3 and 22RV1 are not detailed in the reviewed literature, broader research on related pyrimidine and quinazoline derivatives provides context for potential activity. The androgen receptor (AR) positive 22Rv1 cell line and the AR-negative PC-3 cell line are standard models for assessing therapeutic agents against prostate cancer. nih.govresearchgate.netresearchgate.net
Studies on various heterocyclic compounds have shown activity against these cell lines. For instance, certain 2,3-dihydroquinazolin-4(1H)-one analogues, which share a heterocyclic nitrogen structure with pyrimidines, have demonstrated concentration-dependent cytotoxicity against both PC-3 and DU145 prostate cancer cells. jcancer.org Similarly, other pyrimidine derivatives have been investigated for their potential to inhibit pathways relevant to prostate cancer. nih.gov For example, theoretical studies suggest some pyrimidinone derivatives could inhibit the X-linked inhibitor of apoptosis protein (XIAP), which is relevant in prostate cancer cell lines like PC-3. nih.gov Research on other complex heterocyclic structures has also reported significant inhibition of PC-3 cell proliferation, with IC₅₀ values in the low micromolar range. mdpi.com While these findings are for related but distinct molecular scaffolds, they underscore the potential of pyrimidine-based compounds as a class in the context of prostate cancer research.
Mechanism of Cell Death Induction (e.g., Apoptosis, Cell Cycle Arrest)
Investigations into how pyrimidine-morpholine derivatives exert their cytotoxic effects have pointed towards the induction of programmed cell death, or apoptosis. The most potent compound from the series tested on colorectal cancer cells, 3-methyl-6-morpholino-1-(4-(trifluoromethyl)benzyl)pyrimidine-2,4(1H,3H)-dione (compound 2g), was further analyzed to determine its mechanism of action in the SW480 cell line. chemrxiv.org
The study employed an Annexin V-FITC/Propidium Iodide (PI) double staining assay to quantify apoptosis. chemrxiv.org Treatment of SW480 cells with compound 2g at concentrations of 2.5, 5, and 10 µM for 72 hours led to a significant, dose-dependent increase in the percentage of apoptotic cells (both early and late). chemrxiv.org Compared to the untreated control cells, which showed a baseline of 3.99% apoptotic cells, the treated cells exhibited a substantial rise in apoptosis, indicating that this is a primary mechanism of cell death induced by the compound. chemrxiv.org The study also noted that the compound could induce apoptosis at lower concentrations than the standard drug Cisplatin. chemrxiv.org
In addition to apoptosis, related pyrimidine derivatives have been shown to induce cell cycle arrest. While the apoptosis assay was performed on SW480 cells, cell cycle analysis for compound 2g was conducted on the MCF-7 breast cancer cell line, where it was found to cause cell cycle phase arrest. chemrxiv.org Other studies on different fused pyrimidine structures have also confirmed their ability to induce cell cycle arrest and apoptosis, targeting key regulatory proteins like Bcl-2 and Mcl-1.
| Treatment | Concentration (μM) | Apoptotic Cells (%) | Reference |
|---|---|---|---|
| Control | 0 | 3.99 | chemrxiv.org |
| Compound 2g | 2.5 | Increased | chemrxiv.org |
| 5 | Increased | chemrxiv.org | |
| 10 | Increased | chemrxiv.org |
In Vitro Antimicrobial Activity of Pyrimidine-Morpholine Conjugates
The versatile pyrimidine scaffold is also a cornerstone in the development of new antimicrobial agents. The conjugation of pyrimidine with a morpholine moiety has been explored as a strategy to generate compounds with a broad spectrum of activity against bacteria, fungi, and other pathogenic microbes. chemrxiv.orgnih.gov
Antibacterial Efficacy
Derivatives of pyrimidine have demonstrated a wide range of antibacterial activities. nih.gov For example, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been synthesized and tested against various bacterial strains. In one study, certain compounds showed potent activity against Enterococcus faecalis and Proteus vulgaris, with inhibition zones measuring between 25 and 40 mm. One specific compound also exhibited high activity against Bacillus subtilis with a 40 mm zone of inhibition.
Another study focused on pyrazole-clubbed pyrimidine hybrids as potential agents against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that these compounds had greater activity against Gram-positive bacteria (MRSA) than Gram-negative bacteria (Pseudomonas aeruginosa). One particular pyrimidine derivative in this series displayed a promising minimal inhibitory concentration (MIC) of 521 μM against MRSA. The synthesis of pyridothienopyrimidine derivatives linked to a morpholine moiety has also been reported as a strategy to find new antibacterial agents.
Antifungal Properties
The antifungal potential of pyrimidine derivatives is well-documented, with several commercial fungicides based on this chemical structure. nih.gov Numerous studies have synthesized and evaluated novel pyrimidine-morpholine conjugates and related compounds for their ability to inhibit the growth of pathogenic fungi.
In one such study, a series of novel pyrimidine derivatives were synthesized and tested in vitro against fourteen different phytopathogenic fungi, showing that many of the compounds possessed significant fungicidal activities. nih.gov Another investigation focused on pyrimidine derivatives containing an amide moiety, which were tested against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. A specific compound, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide , demonstrated excellent antifungal activity against Phomopsis sp., with a half-maximal effective concentration (EC₅₀) of 10.5 μg/ml, which was superior to the commercial fungicide Pyrimethanil (EC₅₀ = 32.1 μg/ml). Furthermore, studies on pyrimidine-peptide conjugates have shown they can effectively enter and inhibit the growth of Candida albicans. mdpi.com
| Compound | EC₅₀ (μg/ml) | Reference |
|---|---|---|
| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) | 10.5 | |
| Pyrimethanil (Control) | 32.1 |
Other Antimicrobial Investigations (e.g., Antileishmanial)
The antimicrobial research into pyrimidine-morpholine derivatives extends beyond bacteria and fungi to include protozoan parasites. The literature documents numerous pharmacological properties of pyrimidine derivatives, including antileishmanial activity. nih.gov
The antiprotozoal potential of these compounds is significant, with morpholine-bearing compounds specifically investigated for their activity against Leishmania species. jcancer.org The antiparasitic and particularly the antileishmanial activities of N-substituted morpholine derivatives have provided the motivation for synthesizing new compounds that incorporate this scaffold. jcancer.org
Furthermore, pyrimidine derivatives are foundational to several antimalarial drugs. nih.gov Hybrids of 4-aminoquinoline (B48711) and pyrimidine have been developed and tested against both sensitive and resistant strains of Plasmodium falciparum, the parasite that causes malaria. researchgate.net Several of these hybrid compounds showed more potent antimalarial activity than the standard drug chloroquine. researchgate.net These investigations highlight the broad utility of the pyrimidine-morpholine scaffold in developing treatments for a wide array of infectious diseases. nih.gov
Other Reported In Vitro Biological Actions
Recent research has explored the anti-inflammatory properties of a series of novel morpholinopyrimidine derivatives. While not direct analogues of this compound, these compounds share the core morpholinopyrimidine scaffold and provide valuable insights into its potential for anti-inflammatory activity. Specifically, a study on 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives revealed significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. researchgate.netnih.govscispace.comnih.gov
Two of the most potent compounds from this series, 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol (V4) and 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol (V8) , were shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, at non-cytotoxic concentrations. researchgate.netscispace.comnih.gov The inhibitory activity was found to be influenced by the substitution on the phenyl ring, with electron-withdrawing groups enhancing the anti-inflammatory effect. nih.gov
Further investigation into the mechanism of action demonstrated that compounds V4 and V8 significantly reduced the mRNA and protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages. researchgate.netnih.govscispace.com These enzymes are critical in the inflammatory cascade, with iNOS producing large amounts of NO and COX-2 being responsible for the synthesis of pro-inflammatory prostaglandins. nih.gov The reduction in the expression of these inflammatory markers underscores the anti-inflammatory potential of the morpholinopyrimidine scaffold. researchgate.netnih.gov
Table 1: Effect of Morpholinopyrimidine Derivatives on NO Production in LPS-stimulated RAW 264.7 Cells
| Compound | Concentration (µM) | NO Production Inhibition (%) |
|---|---|---|
| V4 | 12.5 | Significant Inhibition |
| V8 | 12.5 | Significant Inhibition |
Data derived from studies on 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives. researchgate.netscispace.com
Table 2: Effect of Morpholinopyrimidine Derivatives on iNOS and COX-2 Expression in LPS-stimulated RAW 264.7 Cells
| Compound | Target | Effect on mRNA Expression | Effect on Protein Expression |
|---|---|---|---|
| V4 | iNOS | Significantly Reduced | Significantly Reduced |
| V4 | COX-2 | Significantly Reduced | Significantly Reduced |
| V8 | iNOS | Significantly Reduced | Significantly Reduced |
| V8 | COX-2 | Significantly Reduced | Significantly Reduced |
Data derived from studies on 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives. researchgate.netnih.govscispace.com
Investigation of Molecular Mechanisms and Binding Interactions
To elucidate the potential mechanism behind the observed anti-inflammatory effects of morpholinopyrimidine derivatives, molecular docking studies have been performed. researchgate.netnih.govscispace.com These computational analyses focused on the interaction of the most active anti-inflammatory compounds, V4 and V8 , with the active sites of iNOS and COX-2. nih.gov
The docking studies revealed that both V4 and V8 exhibited a strong binding affinity for the active sites of both iNOS and COX-2. researchgate.netnih.govscispace.com The binding was characterized by hydrophobic interactions with key amino acid residues within the catalytic domains of these enzymes. researchgate.netscispace.com This strong interaction and favorable binding energy suggest a molecular basis for the inhibitory effects observed in the in vitro assays. The docking results support the hypothesis that these morpholinopyrimidine derivatives exert their anti-inflammatory action, at least in part, by directly targeting and inhibiting the function of iNOS and COX-2. nih.gov
Table 3: Predicted Binding Affinities of Morpholinopyrimidine Derivatives with Inflammatory Targets
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| V4 | iNOS | < -8.0 |
| V4 | COX-2 | < -10.0 |
| V8 | iNOS | < -8.0 |
| V8 | COX-2 | < -10.0 |
Data derived from molecular docking studies on 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives. nih.gov
Computational Chemistry and in Silico Studies of 4 2 Isopropylpyrimidin 4 Yl Morpholine
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a potential drug molecule (the ligand) might interact with a biological target, such as a protein or enzyme.
Prediction of Binding Modes and Affinities
Specific studies predicting the binding modes and affinities of 4-(2-isopropylpyrimidin-4-yl)morpholine with any particular biological target are not available in the reviewed literature. Such a study would typically involve docking the compound into the active site of a target protein and calculating a scoring function to estimate the binding affinity.
Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)
Without specific molecular docking studies, an analysis of the key intermolecular interactions of this compound with a biological target cannot be performed. This type of analysis would identify crucial interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions that stabilize the ligand-target complex.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to understand the electronic structure and reactivity of a molecule. These methods can predict various properties, including molecular orbital energies (such as HOMO and LUMO), electrostatic potential, and dipole moment, which are fundamental to a molecule's chemical behavior. For instance, studies on related morpholine (B109124) compounds, like 4-Acetylmorpholine, have utilized Density Functional Theory (DFT) to analyze their electronic properties. researchgate.net However, specific quantum chemical data for this compound is not present in the available search results.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. This technique is valuable for understanding the conformational flexibility of a molecule and the stability of its interactions with a target protein. While MD simulations have been used to study the binding stability of other complex molecules, nih.gov no such simulations have been reported for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, untested compounds. While QSAR studies have been conducted on series of morpholine-containing compounds to understand their antimycobacterial activity, nih.gov a QSAR model that includes or is specific to this compound has not been identified.
In Silico Mechanistic Insights into Reaction Pathways and Biological Processes
In silico methods can also be used to elucidate reaction mechanisms and understand how a molecule might be involved in biological processes. This can involve a combination of the computational techniques mentioned above. The scientific literature lacks any in silico mechanistic studies focused on the reaction pathways or biological processes involving this compound.
Future Research Directions and Translational Perspectives for 4 2 Isopropylpyrimidin 4 Yl Morpholine
Development of Novel Synthetic Methodologies for Enhanced Accessibility
The efficient and versatile synthesis of 4-(2-isopropylpyrimidin-4-yl)morpholine and its analogs is crucial for extensive biological evaluation. Future research should focus on developing novel synthetic methodologies that offer improved yields, scalability, and access to a wider range of structural derivatives.
Current approaches to substituted pyrimidines often involve the condensation of 1,3-dicarbonyl compounds or their equivalents with amidines. bu.edu.eg For 4-substituted pyrimidines specifically, methods often start from 4-chloro- or 4-thiomethyl-pyrimidine precursors, which can then undergo nucleophilic substitution with amines like morpholine (B109124). organic-chemistry.orgacs.org
Future synthetic strategies could explore:
Direct C-H Arylation/Amination: Investigating transition-metal-catalyzed direct C-H functionalization of the pyrimidine (B1678525) core could provide a more atom-economical and step-efficient route to 4-substituted pyrimidines, avoiding the need for pre-functionalized starting materials.
Flow Chemistry: The use of continuous flow reactors can offer advantages in terms of safety, scalability, and reaction optimization for the synthesis of pyrimidine derivatives. This could be particularly beneficial for large-scale production for preclinical and clinical studies.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of heterocyclic compounds, including pyrimidines. organic-chemistry.org Exploring microwave-assisted protocols for the key bond-forming steps could enhance the efficiency of analog synthesis.
Combinatorial Chemistry: The development of solid-phase or solution-phase combinatorial strategies would enable the rapid generation of a library of analogs based on the this compound scaffold, facilitating comprehensive structure-activity relationship (SAR) studies.
These advanced synthetic methods will not only improve the accessibility of the target compound but also facilitate the exploration of a broader chemical space around this promising scaffold.
Exploration of New Biological Targets and Therapeutic Applications
While the initial biological profile of this compound may be known, a comprehensive exploration of its full therapeutic potential requires screening against a wide array of biological targets. Pyrimidine-morpholine hybrids have shown promise in various therapeutic areas, including oncology and inflammation. nih.govnih.govnih.gov
Potential avenues for exploration include:
Kinase Inhibition: The pyrimidine scaffold is a common feature in many kinase inhibitors. mdpi.comnih.gov Screening this compound against a panel of kinases, particularly those implicated in cancer and inflammatory diseases such as PI3K/mTOR, could reveal novel targets. nih.govnih.govmdpi.com
Anticancer Activity: Beyond kinase inhibition, the compound could be evaluated for its effects on other cancer-related pathways, such as apoptosis, cell cycle regulation, and microtubule dynamics. researchgate.netacs.org Studies on various cancer cell lines, including those for breast, colon, and lung cancer, would be informative. nih.govmdpi.com
Anti-inflammatory Properties: The anti-inflammatory potential of pyrimidine derivatives is well-documented. gsconlinepress.comnih.gov Investigating the effect of this compound on key inflammatory mediators like cyclooxygenases (COX) and pro-inflammatory cytokines could uncover applications in treating inflammatory disorders.
Neurological Disorders: Some pyrimidine derivatives have shown activity in the central nervous system. mdpi.com Preliminary screening for activity against targets relevant to neurodegenerative diseases or psychiatric disorders could open up new therapeutic avenues.
A systematic approach to target identification, potentially utilizing techniques like chemical proteomics and phenotypic screening, will be instrumental in uncovering the full therapeutic landscape of this compound.
Advanced Structural Modifications for Improved Activity and Selectivity
Structure-activity relationship (SAR) studies are fundamental to optimizing a lead compound. For this compound, systematic modifications of its core components can lead to enhanced potency, selectivity, and improved pharmacokinetic properties.
Key areas for structural modification include:
Substitution on the Pyrimidine Ring: The 2-isopropyl group can be varied to explore the impact of steric and electronic properties on activity. Replacing it with other alkyl groups, cycloalkyl rings, or aryl moieties could be beneficial. The 5- and 6-positions of the pyrimidine ring are also amenable to substitution, for instance, with halogens or small alkyl groups, which has been shown to influence the biological activity of other pyrimidine derivatives. nih.gov
Modification of the Morpholine Ring: While the morpholine ring often improves solubility and metabolic stability, its replacement with other heterocyclic systems like piperidine, piperazine (B1678402), or thiomorpholine (B91149) could fine-tune the compound's properties. nih.govacs.org Substitution on the morpholine ring itself could also be explored.
Introduction of Additional Functional Groups: The incorporation of hydrogen bond donors or acceptors, or groups that can participate in other specific interactions with a target protein, could significantly enhance binding affinity and selectivity.
A focused library of analogs, guided by computational modeling and SAR data, will be essential for identifying derivatives with superior therapeutic profiles. nih.govacs.org
Integration of Artificial Intelligence and Machine Learning in Design and Discovery
Predictive Modeling: AI/ML algorithms can be trained on existing data for pyrimidine and morpholine derivatives to build predictive models for biological activity, toxicity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. preprints.org This can help prioritize the synthesis of the most promising analogs.
Virtual Screening: Large virtual libraries of compounds based on the this compound scaffold can be rapidly screened against potential biological targets using AI-powered docking and scoring functions. preprints.org
De Novo Design: Generative AI models can design entirely new molecules with desired properties, using the this compound structure as a starting point or a constraint. arxiv.org This can lead to the discovery of novel and potent drug candidates that might not be conceived through traditional medicinal chemistry approaches.
Lead Optimization: AI can guide the iterative process of lead optimization by suggesting specific structural modifications to improve potency and selectivity while maintaining desirable drug-like properties. patsnap.compreprints.org
The integration of AI/ML into the research workflow will enable a more data-driven and efficient exploration of the chemical space around this compound.
Collaborative Research Endeavors in Academic and Industrial Settings
The translation of a promising compound from the laboratory to the clinic is a complex and resource-intensive process that often benefits from collaboration between academic institutions and pharmaceutical companies. drugbank.comsciencebusiness.netnih.gov
Successful development of this compound and its analogs will likely require:
Academic-Industry Partnerships: Academic labs can provide deep expertise in specific disease areas and novel biological targets, while pharmaceutical companies offer extensive resources for drug development, including high-throughput screening, medicinal chemistry optimization, and clinical trial execution. drugbank.commrlcg.comappliedclinicaltrialsonline.com
Open Innovation Models: Initiatives like sharing annotated kinase inhibitor sets can catalyze research and lead to new discoveries for understudied targets. nih.gov A similar open approach for promising scaffolds like this compound could accelerate its development.
Public-Private Partnerships: Collaborations involving academic institutions, industry, and non-profit organizations can be particularly effective in advancing drug discovery for diseases with high unmet medical need but limited commercial return. nih.gov
Establishing clear agreements on intellectual property, research goals, and timelines is crucial for the success of these collaborations. sciencebusiness.netoaepublish.com Such partnerships can de-risk the development process and increase the likelihood of bringing a new therapy to patients. researchgate.netnih.gov
Q & A
Q. What are the optimal synthetic routes for 4-(2-Isopropylpyrimidin-4-YL)morpholine, and how can reaction conditions be controlled to enhance yield and purity?
The synthesis typically involves multi-step reactions, such as nucleophilic substitution or Suzuki-Miyaura coupling, to introduce the isopropylpyrimidinyl and morpholine moieties. Key variables include temperature (e.g., 80–120°C for coupling reactions), catalysts (e.g., Pd-based catalysts for cross-coupling), and solvent polarity. For example, morpholine derivatives often require anhydrous conditions to prevent hydrolysis . Purification via column chromatography or recrystallization is critical to achieving >95% purity.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves the morpholine ring’s proton environment and pyrimidinyl substituents, while Mass Spectrometry (MS) confirms molecular weight. Infrared (IR) spectroscopy identifies functional groups like C-N (∼1,100 cm⁻¹) and aromatic C-H stretches. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, especially for intermediates prone to byproducts .
Q. What preliminary biological screening assays are recommended to evaluate the compound’s potential therapeutic activity?
Use enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination via fluorometric or colorimetric methods. Cell viability assays (MTT or ATP-based) in cancer lines can screen for cytotoxicity. Dose-response curves (0.1–100 µM) and controls (e.g., staurosporine for apoptosis) are essential to validate activity .
Advanced Research Questions
Q. How does the stereoelectronic profile of this compound influence its reactivity in catalytic systems or biological targets?
Computational studies (DFT) reveal that the morpholine ring’s electron-donating properties enhance nucleophilicity at the pyrimidinyl N1 position, favoring interactions with electrophilic residues in enzyme active sites. Molecular docking (AutoDock Vina) can predict binding affinities to targets like PI3K or EGFR kinases, with scoring functions (e.g., ΔG < -8 kcal/mol) indicating strong interactions .
Q. What strategies resolve contradictions in experimental data regarding the compound’s mechanism of action in enzyme inhibition studies?
Discrepancies (e.g., variable IC₅₀ across assays) may arise from assay conditions (pH, ionic strength) or off-target effects. Use orthogonal methods:
Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?
Systematic substitution at the pyrimidinyl 2-position (e.g., replacing isopropyl with cyclopropyl or halogenated groups) can modulate lipophilicity (logP) and bioavailability. Assess changes via:
- In vitro ADME: Microsomal stability (t₁/₂ > 30 min) and permeability (Caco-2 assays).
- In vivo PK: Oral bioavailability (>20% in rodent models) .
Q. What advanced surface interaction studies are applicable to this compound in materials science contexts?
Use microspectroscopic techniques (AFM-IR, ToF-SIMS) to analyze adsorption on polymer or metal-organic framework (MOF) surfaces. Controlled environmental chambers (25°C, 50% RH) simulate indoor conditions for studying catalytic degradation of volatile organic compounds (VOCs) .
Methodological Considerations
- Data Contradiction Analysis: Cross-validate HPLC purity with LC-MS to rule out isomeric impurities.
- Experimental Design: Use factorial design (e.g., Taguchi method) to optimize synthetic steps, minimizing side reactions .
- Computational Validation: Compare docking results with experimental IC₅₀ values to refine force field parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
